3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene 3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16276656
InChI: InChI=1S/C25H23N3O/c1-17-8-5-10-19(16-17)29-15-7-14-28-24-18(2)9-6-11-20(24)23-25(28)27-22-13-4-3-12-21(22)26-23/h3-6,8-13,16H,7,14-15H2,1-2H3
SMILES:
Molecular Formula: C25H23N3O
Molecular Weight: 381.5 g/mol

3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

CAS No.:

Cat. No.: VC16276656

Molecular Formula: C25H23N3O

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene -

Specification

Molecular Formula C25H23N3O
Molecular Weight 381.5 g/mol
IUPAC Name 7-methyl-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C25H23N3O/c1-17-8-5-10-19(16-17)29-15-7-14-28-24-18(2)9-6-11-20(24)23-25(28)27-22-13-4-3-12-21(22)26-23/h3-6,8-13,16H,7,14-15H2,1-2H3
Standard InChI Key VYWGGCICCTZGED-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound comprises a planar indolo[2,3-b]quinoxaline system fused with a benzene ring, substituted at position 5 by a 3-(3-methylphenoxy)propyl chain. The indoloquinoxaline moiety consists of an indole fused to a quinoxaline, creating a rigid, aromatic framework conducive to π-π stacking interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name7-methyl-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline
Molecular FormulaC25H23N3O\text{C}_{25}\text{H}_{23}\text{N}_{3}\text{O}
Canonical SMILESCC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C
InChIKeyVYWGGCICCTZGED-UHFFFAOYSA-N

Stereochemical Considerations

The absence of defined stereocenters (per PubChem data) indicates a non-chiral structure, simplifying synthetic and analytical workflows . The rotatable bond count of 5 suggests moderate conformational flexibility, primarily localized in the propoxy linker .

Synthesis and Preparation

Synthetic Pathways

While explicit synthetic details are proprietary, the structure implies a multi-step strategy involving:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with a ketone precursor to construct the quinoxaline core.

  • Indole Annulation: Cyclization via Fischer indole synthesis or transition-metal-catalyzed coupling to fuse the indole ring.

  • Side-Chain Installation: Alkylation or nucleophilic substitution to attach the 3-(3-methylphenoxy)propyl group.

Key Challenges

  • Regioselectivity: Ensuring correct substitution patterns during indoloquinoxaline formation.

  • Solubility Management: The compound’s lipophilicity (XLogP3=5.5\text{XLogP3} = 5.5) necessitates polar aprotic solvents (e.g., DMF, DMSO) during synthesis .

Physical and Chemical Properties

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight381.5 g/molPubChem
XLogP35.5PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors3PubChem
Topological Polar SA39.9 ŲPubChem
Rotatable Bonds5PubChem

Stability and Reactivity

  • Thermal Stability: Predicted high stability due to extensive aromaticity.

  • Reactivity: Susceptible to electrophilic substitution at electron-rich indole positions. The methoxy group may undergo demethylation under strong acidic conditions .

Biological Activity and Research Findings

ADMET Considerations

  • Absorption: High lipophilicity (XLogP3=5.5\text{XLogP3} = 5.5) may limit aqueous solubility but enhance membrane permeability.

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, given the aromatic and heterocyclic motifs .

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